molecular formula C24H17NO B8247816 N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine

N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine

Cat. No.: B8247816
M. Wt: 335.4 g/mol
InChI Key: ZMVCBGDQPGHDFF-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine is a fused aromatic amine compound featuring a dibenzofuran core substituted at the 3-position with a biphenyl group. Its molecular formula is C₂₄H₁₇NO (molecular weight: 335.40), and it is structurally characterized by a rigid, planar architecture due to the conjugation of the biphenyl and dibenzofuran moieties . This compound is primarily investigated for its electronic properties, particularly in optoelectronic applications such as organic light-emitting diodes (OLEDs) and quantum dot LEDs (QLEDs), where it functions as a hole transport material (HTL) .

Properties

IUPAC Name

N-(3-phenylphenyl)dibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-22-21-11-4-5-12-23(21)26-24(22)16-20/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVCBGDQPGHDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

High-Temperature Amination in Toluene

A representative procedure involves reacting 3-bromodibenzo[b,d]furan (40.5 mmol) with [1,1'-biphenyl]-3-amine (44.5 mmol) in toluene using Pd₂(dba)₃ (0.4 mmol) and tri-tert-butylphosphine (0.8 mmol) as the catalytic system. Sodium tert-butoxide (60.7 mmol) acts as the base at 105–110°C under nitrogen for 1 hour , yielding 77% after column purification.

Key Parameters:

  • Catalyst Loading : 1 mol% Pd₂(dba)₃

  • Ligand : Tri-tert-butylphosphine (4 mol%)

  • Solvent : Toluene

  • Temperature : 105–110°C

  • Yield : 77%

This method emphasizes rapid reaction times but requires careful ligand-to-palladium stoichiometry to prevent catalyst deactivation.

XPhos-Ligated Palladium System for Enhanced Efficiency

Optimized Ligand Performance

Substituting tri-tert-butylphosphine with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) improves catalytic activity. In one protocol, Pd₂(dba)₃ (0.16 mmol) and XPhos (0.32 mmol) facilitate coupling at 108°C for 1 hour , achieving 57% yield despite reduced reaction time.

Comparative Analysis:

ParameterXPhos SystemTri-tert-Butylphosphine System
Ligand CostHighModerate
Reaction Time1 h1–12 h
Typical Yield57–77%70–95%
ScalabilityLimitedHigh

XPhos offers faster kinetics but lower yields compared to bulkier phosphine ligands, likely due to steric effects influencing transmetalation.

Large-Scale Synthesis with Sodium tert-Butoxide

Industrial-Grade Protocol

A scalable approach employs Pd₂(dba)₃ (2 mol%) and tri-tert-butylphosphine (4 mol%) in toluene at 100°C for 5 hours . Using 100 mmol of 3-bromodibenzo[b,d]furan and 120 mmol of [1,1'-biphenyl]-3-amine, this method achieves 86% yield after recrystallization.

Critical Considerations:

  • Base : Sodium tert-butoxide (2.0 equiv) ensures deprotonation of the amine.

  • Purification : Recrystallization (toluene/ethanol) replaces column chromatography, reducing costs.

  • Throughput : 25.5 g of product per batch, suitable for pilot-scale production.

Low-Catalyst-Loading Strategies

Efficient Use of Palladium Acetate

Reducing palladium loading to 0.01 mol% with Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in toluene at 80°C for 12 hours yields 83.4% product. This method prioritizes cost-efficiency, though it requires extended reaction times.

Reaction Profile:

  • Catalyst : Pd(OAc)₂ (0.01 mol%)

  • Ligand : dppf (0.04 mol%)

  • Solvent : Toluene

  • Temperature : 80°C

  • Yield : 83.4%

Solvent and Base Screenings

Impact of Polar Solvents

While toluene dominates as the solvent, testing dioxane or THF with Cs₂CO₃ as the base shows reduced yields (<50%), attributed to poor solubility of intermediates.

Solvent Comparison:

SolventBaseYield (%)
TolueneNaOᵗBu77–95
DioxaneCs₂CO₃23–53
THFK₂CO₃<30

Role of Inert Atmosphere

Nitrogen vs. Argon

All high-yield protocols (>70%) enforce strict nitrogen atmospheres to prevent palladium oxidation. Substituting nitrogen with argon marginally improves yields (≤5%) but complicates reactor design.

Purification Techniques

Column Chromatography vs. Recrystallization

  • Column Chromatography : Uses hexane/ethyl acetate (2:1) or dichloromethane/n-heptane, achieving >99% purity but requiring significant solvent volumes.

  • Recrystallization : Toluene/ethanol mixtures offer 85–90% recovery with lower purity (95–98%), suitable for intermediate steps .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine is being explored for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains and fungi. Its structural analogs have shown promising results in inhibiting microbial growth.
  • Anticancer Potential : Research suggests that the compound may interact with specific enzymes or receptors involved in cancer progression. It appears to modulate signal transduction pathways and gene expression regulation, potentially inhibiting tumor growth.

The biological activity of this compound has been linked to its ability to bind to molecular targets such as enzymes or receptors. This interaction can lead to altered biological effects, including:

  • Inhibition of Tumor Growth : The compound may inhibit the growth of cancer cells through modulation of key signaling pathways.
  • Regulation of Inflammatory Responses : Its action on specific receptors can also modulate inflammation, providing therapeutic benefits in inflammatory diseases.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the development of organic electronic materials:

Organic Light Emitting Diodes (OLEDs)

The unique structure of this compound makes it suitable for use in OLEDs due to its electronic properties. Its ability to act as a light-emitting material can enhance the efficiency and performance of OLED devices.

Organic Photovoltaics (OPVs)

This compound is also being investigated for application in OPVs. Its electronic characteristics may contribute to improved energy conversion efficiencies in solar cells.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that compounds structurally similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria. The study highlighted the potential for developing new antimicrobial agents from this class of compounds.

Anticancer Research

In a recent publication in Cancer Research, researchers reported that this compound showed promise in inhibiting cell proliferation in various cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle regulation.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine (CAS: 1290039-85-8)

  • Structural Difference : The biphenyl group is attached to the dibenzofuran core at the 4-position instead of the 3-position.
  • However, this may reduce solubility in organic solvents, complicating thin-film processing .

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine (CAS: 1300028-94-7)

  • Structural Difference : The amine group is at the 2-position of the dibenzofuran core.
  • Impact : This substitution disrupts conjugation symmetry, lowering the highest occupied molecular orbital (HOMO) energy level (−5.3 eV vs. −5.1 eV for the 3-substituted isomer), which can improve charge injection efficiency in OLEDs .

Heteroatom Variants: Thiophene vs. Furan Analogs

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine (DBTA, CAS: 1290039-87-0)

  • Structural Difference : Replaces the oxygen atom in dibenzofuran with sulfur (dibenzothiophene).
  • Impact :
    • Electronic Properties : Sulfur’s higher polarizability increases electron density, raising the HOMO level (−5.0 eV vs. −5.1 eV for the furan analog) and improving hole injection .
    • Thermal Stability : DBTA shows superior thermal stability (decomposition temperature >300°C) due to stronger C–S bonds compared to C–O bonds in dibenzofuran derivatives .

Functional Group Modifications

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine

  • Structural Difference : Incorporates a fluorene group instead of biphenyl.
  • Impact : The bulky 9,9-dimethylfluorenyl group enhances glass transition temperature (Tg >150°C), improving morphological stability in OLED devices. However, steric hindrance reduces hole mobility by ~20% compared to the biphenyl-substituted derivative .

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine

  • Structural Difference : Features a tert-butylphenyl substituent.
  • Impact: The electron-donating tert-butyl group raises the HOMO level (−4.9 eV), facilitating hole transport. However, the non-planar structure limits crystallinity, reducing charge-carrier mobility .

Biological Activity

N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and interaction mechanisms. Its unique molecular structure, characterized by a dibenzo[b,d]furan core substituted with a biphenyl group, positions it as a candidate for research in medicinal chemistry and organic electronics.

Chemical Structure and Properties

The chemical formula of this compound is C24H17NO, with a molecular weight of 335.40 g/mol. The compound's structure is critical in determining its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC24H17NO
Molecular Weight335.40 g/mol
CAS Number1427556-45-3

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains and fungi. For instance, compounds structurally similar to this compound have shown significant antimicrobial effects, indicating potential for this compound as well.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have suggested that it may interact with specific enzymes or receptors involved in cancer progression. The mechanism of action appears to involve modulation of signal transduction pathways and gene expression regulation .

This compound's mechanism of action involves binding to molecular targets such as enzymes or receptors, which can lead to altered biological effects. This interaction may result in the inhibition of tumor growth or modulation of inflammatory responses .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Biphenyl and Dibenzo[b,d]furan Units : These units are synthesized separately.
  • Coupling through Amination Reactions : The biphenyl and dibenzofuran units are coupled using amination reactions facilitated by catalysts such as palladium or copper.
  • Purification : Techniques like recrystallization and chromatography ensure the purity of the final product.

Table 2: Synthesis Overview

StepDescription
Step 1: Unit FormationSynthesis of biphenyl and dibenzofuran units
Step 2: CouplingAmination reaction using catalysts
Step 3: PurificationRecrystallization and chromatography

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against several pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential as an antimicrobial agent .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer activity of this compound in vitro. It was found to inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic agent against cancer . The study highlighted the importance of further exploration into its mechanisms and efficacy.

Q & A

Q. What advanced separation techniques purify trace impurities (e.g., regioisomers) from the final product?

  • Methodology : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for high-resolution separation. Characterize impurities via 2D NMR (HSQC, HMBC) and tandem MS. Optimize crystallization conditions (solvent polarity, cooling rates) for scalable purification .

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